molecular formula C16H22N4O3S2 B2950557 Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate CAS No. 2243516-18-7

Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate

Cat. No.: B2950557
CAS No.: 2243516-18-7
M. Wt: 382.5
InChI Key: DQCTUAGXXGFJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzothiazole scaffold, a privileged structure in pharmacology known to be associated with a wide range of biological activities. Scientific literature indicates that benzothiazole derivatives have demonstrated potential in areas such as antimicrobial, anticancer, and anti-inflammatory research, making them a valuable core for developing new therapeutic agents . The compound also incorporates a piperazine ring, a common motif that often contributes to favorable pharmacokinetic properties and the ability to interact with various biological targets. The tert-butyloxycarbonyl (Boc) group serves as a protecting agent for the piperazine nitrogen, a crucial feature that provides stability and allows for selective deprotection during multi-step synthetic processes. The unique sulfonimidoyl functional group bridging these moieties may offer novel reactivity and binding characteristics, presenting opportunities for exploring new chemical space. This makes it a potentially valuable intermediate for synthesizing more complex molecules, screening for biological activity, and investigating structure-activity relationships (SAR). This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-16(2,3)23-15(21)19-8-10-20(11-9-19)25(17,22)14-18-12-6-4-5-7-13(12)24-14/h4-7,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCTUAGXXGFJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=N)(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and a benzothiazole moiety. The sulfonimidoyl group enhances its biological activity by potentially influencing interactions with biological targets.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease .
  • G Protein-Coupled Receptor Modulation : Some studies suggest that related compounds can modulate GPR119, a receptor involved in glucose metabolism and insulin secretion, making them potential candidates for diabetes treatment .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of benzothiazole-piperazine derivatives:

  • Anticancer Activity : A study demonstrated that compounds based on the benzothiazole-piperazine scaffold showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating neurodegenerative diseases .
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against several bacterial strains, indicating their potential as new antibiotics .

Data Tables

Activity Type Target Effect Reference
Enzyme InhibitionAcetylcholinesteraseIC50 = 0.42 μM
GPR119 AgonismGPR119Enhanced insulin secretion
CytotoxicityCancer Cell LinesInduced apoptosis
Antimicrobial ActivityVarious Bacterial StrainsSignificant inhibition

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Alzheimer's Disease Model : A compound structurally similar to this compound was tested in a scopolamine-induced memory deficit mouse model. The results showed significant improvement in cognitive functions, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Diabetes Management : In vivo studies demonstrated that related compounds could lower blood glucose levels in diabetic models by enhancing GLP-1 signaling pathways, indicating their applicability in diabetes treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives. Structural analogs differ primarily in the substituents attached to the piperazine nitrogen, which dictate their chemical and biological properties. Key examples include:

Compound Name Substituent Features Molecular Weight Key References
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl group (sp³-hybridized nitrogen, cyclic amine) 269.38 g/mol
Tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Fluoropyridine-thiazole hybrid (aromatic, halogenated) ~400 g/mol*
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl group (reactive, photolabile) 269.30 g/mol
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate Bromo-trifluoromethoxy phenyl sulfonyl (electron-withdrawing, lipophilic) 497.31 g/mol
Target Compound Benzothiazole sulfonimidoyl (planar heterocycle, polar S=NH group) ~395 g/mol* -

*Estimated based on molecular formula.

  • Electron-Donating vs.
  • Reactive Functional Groups : The diazoacetyl analog () is photolabile and used in photochemical reactions, contrasting with the sulfonimidoyl group, which is more stable under standard conditions .

Physicochemical Properties

  • Solubility : The Boc group generally improves solubility in organic solvents, while polar substituents like sulfonimidoyl enhance water solubility. For example, the trifluoromethoxy-sulfonyl derivative () is highly lipophilic (predicted logP > 3), whereas the target compound’s sulfonimidoyl group may reduce logP .
  • Crystal Packing : Crystallographic data for diazoacetyl derivatives () reveal planar conformations stabilized by hydrogen bonding, suggesting that the benzothiazole sulfonimidoyl group may form similar intermolecular interactions .

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